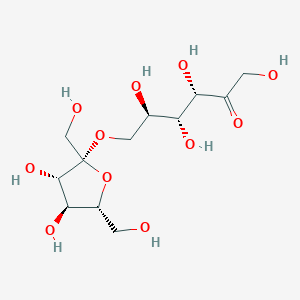
D-Fructose, 6-O-beta-D-fructofuranosyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Fructose, 6-O-beta-D-fructofuranosyl- is a disaccharide composed of two fructose molecules linked by a beta-glycosidic bond. This compound is a type of fructooligosaccharide, which are oligosaccharides composed of fructose units. Fructooligosaccharides are known for their prebiotic properties, promoting the growth of beneficial bacteria in the gut.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Fructose, 6-O-beta-D-fructofuranosyl- typically involves the enzymatic transfructosylation of sucrose using fructosyltransferase enzymes. These enzymes catalyze the transfer of fructose units from sucrose to acceptor molecules, forming fructooligosaccharides. The reaction conditions often include a pH range of 5-7 and temperatures between 50-60°C .
Industrial Production Methods: Industrial production of D-Fructose, 6-O-beta-D-fructofuranosyl- involves the use of microbial enzymes, particularly from yeast and fungi. The process includes the fermentation of sucrose-rich substrates, followed by purification steps to isolate the desired fructooligosaccharide .
Análisis De Reacciones Químicas
Types of Reactions: D-Fructose, 6-O-beta-D-fructofuranosyl- undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by beta-fructofuranosidase, breaking down the disaccharide into individual fructose units.
Oxidation: Involves the conversion of hydroxyl groups to carbonyl groups, often using oxidizing agents like periodate.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Hydrolysis: Beta-fructofuranosidase enzyme, pH 4.5-5.5, temperature 50-60°C.
Oxidation: Periodate, neutral pH, room temperature.
Reduction: Sodium borohydride, alkaline pH, room temperature.
Major Products:
Hydrolysis: Fructose.
Oxidation: Fructose derivatives with carbonyl groups.
Reduction: Fructose derivatives with additional hydroxyl groups.
Aplicaciones Científicas De Investigación
D-Fructose, 6-O-beta-D-fructofuranosyl- has several scientific research applications:
Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.
Biology: Investigated for its prebiotic effects, promoting the growth of beneficial gut bacteria.
Medicine: Explored for its potential in managing gastrointestinal disorders and enhancing immune function.
Industry: Utilized in the food industry as a low-calorie sweetener and dietary fiber supplement.
Mecanismo De Acción
The prebiotic effects of D-Fructose, 6-O-beta-D-fructofuranosyl- are primarily due to its ability to resist digestion in the upper gastrointestinal tract and reach the colon intact. In the colon, it is fermented by beneficial bacteria, producing short-chain fatty acids and gases. These short-chain fatty acids lower the pH of the colon, inhibiting the growth of pathogenic bacteria and promoting the growth of beneficial bacteria such as Bifidobacteria and Lactobacilli .
Comparación Con Compuestos Similares
Sucrose: Composed of glucose and fructose linked by an alpha-glycosidic bond.
Inulin: A polysaccharide composed of multiple fructose units linked by beta-glycosidic bonds.
Levan: A polysaccharide composed of fructose units linked by beta-2,6-glycosidic bonds.
Uniqueness: D-Fructose, 6-O-beta-D-fructofuranosyl- is unique due to its specific beta-glycosidic linkage between two fructose molecules, which imparts distinct prebiotic properties compared to other fructooligosaccharides .
Propiedades
IUPAC Name |
(3S,4R,5R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-1,3,4,5-tetrahydroxyhexan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-5(16)8(18)9(19)6(17)3-22-12(4-15)11(21)10(20)7(2-14)23-12/h6-11,13-15,17-21H,1-4H2/t6-,7-,8-,9-,10-,11+,12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBDYHVKUQMFMM-ICPNMFKQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)(CO)OCC(C(C(C(=O)CO)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)OC[C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17669-60-2 |
Source


|
| Record name | 6-O-β-D-Fructofuranosyl-D-fructose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17669-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levanbiose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017669602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone](/img/structure/B231597.png)
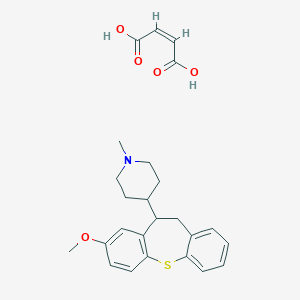
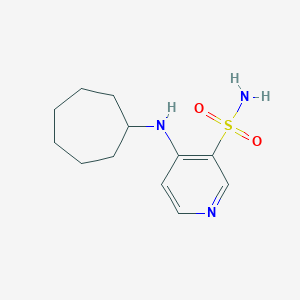
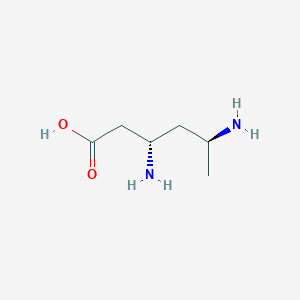
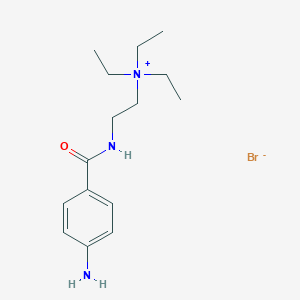
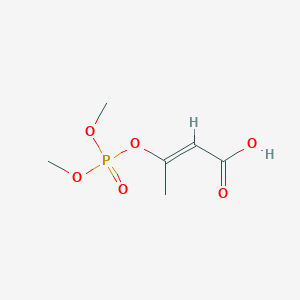
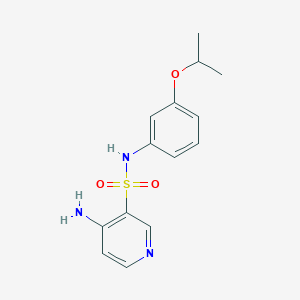
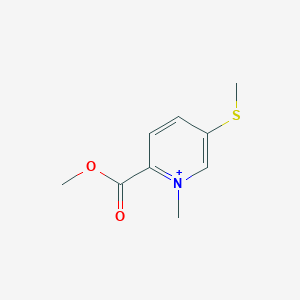
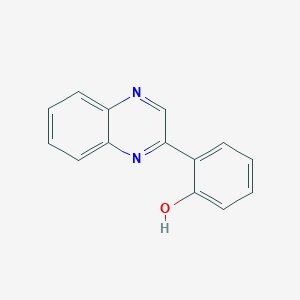
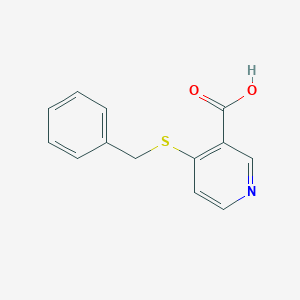
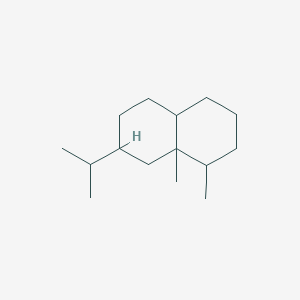
![3-({[(4-Chloroanilino)carbonyl]amino}sulfonyl)-4-[3-(trifluoromethyl)anilino]pyridine](/img/structure/B231643.png)
![1-[5-(Fluoromethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B231650.png)
![2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B231657.png)
